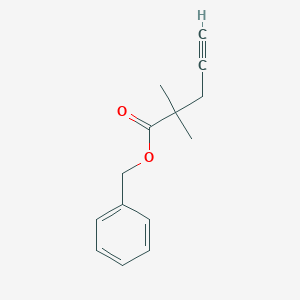

Benzyl 2,2-dimethylpent-4-ynoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2,2-dimethylpent-4-ynoate is a chemical compound with the CAS Number: 2219368-87-1 . It has a molecular weight of 216.28 and its IUPAC name is benzyl 2,2-dimethylpent-4-ynoate . It is in liquid form .

Molecular Structure Analysis

The InChI code for Benzyl 2,2-dimethylpent-4-ynoate is1S/C14H16O2/c1-4-10-14(2,3)13(15)16-11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Benzyl 2,2-dimethylpent-4-ynoate has a molecular weight of 216.28 . It is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Leukotriene Synthesis Inhibition

- Benzyl 2,2-dimethylpent-4-ynoate derivatives have been developed as inhibitors of leukotriene synthesis, specifically targeting 5-lipoxygenase-activating protein (FLAP). These compounds show potential in treating conditions like allergen-induced asthma due to their ability to inhibit leukotriene synthesis effectively in both in vitro and in vivo models. They also demonstrate superior pharmacokinetics and safety profiles in animal models (Hutchinson et al., 2009).

Fluorescent Probes Development

- Synthesis of novel fluorescent probes using benzyl 2,2-dimethylpent-4-ynoate derivatives has been explored. These probes exhibit distinct fluorescent properties in various organic solvents, indicating potential applications in biochemical and medical imaging (Bodke et al., 2013).

Vasodilator Analysis

- Benzyl 2,2-dimethylpent-4-ynoate derivatives have been used in the development of cerebral vasodilators. Methods for their quantitative determination in plasma using electron capture gas chromatography have been established, indicating their potential application in therapeutic treatments (Higuchi et al., 1975).

Solid Phase Synthesis Applications

- These compounds have been employed in the development of novel linker systems for solid-phase synthesis. This application is particularly useful in the synthesis of a variety of chemical entities, including pharmaceutical compounds (Davies et al., 2008).

Photofluorescent Properties and Antioxidant Activity

- Studies have been conducted on benzyl 2,2-dimethylpent-4-ynoate derivatives to explore their photofluorescent properties and antioxidant activities. These findings suggest their potential in developing new materials with specific optical properties and therapeutic applications (Politanskaya et al., 2015).

Corrosion Inhibition

- These compounds have been investigated for their efficacy as corrosion inhibitors, particularly in protecting metals like steel in acidic environments. This application is significant in industrial processes where corrosion resistance is crucial (Chafiq et al., 2020).

Catalytic Applications

- Benzyl 2,2-dimethylpent-4-ynoate derivatives have been used to study catalytic reactions, such as C–H insertion reactions. These studies provide valuable insights into the development of new catalytic processes for chemical synthesis (Liu et al., 2005).

Safety and Hazards

The safety information for Benzyl 2,2-dimethylpent-4-ynoate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

benzyl 2,2-dimethylpent-4-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-4-10-14(2,3)13(15)16-11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOQIDGLDWDPBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,2-dimethylpent-4-ynoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2413547.png)

![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2413549.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413550.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide](/img/structure/B2413551.png)

![6-chloro-5-cyano-N-{3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}pyridine-2-carboxamide](/img/structure/B2413554.png)

![isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2413559.png)

![N-cyclohexyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2413563.png)

![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2413565.png)

![N-[3-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2413566.png)